7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate thiocarbonyl compound, followed by methylation and methoxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Chemical Reactions Analysis
7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents like sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for further biological studies.
Medicine: Due to its structural similarity to other biologically active quinazoline derivatives, it is being explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-cation interactions with amino acid residues in the active sites of target proteins, leading to inhibition of their activity. This mechanism is similar to other quinazoline derivatives, which are known to inhibit kinases and other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can be compared to other quinazoline derivatives, such as:
2-Methyl-4(3H)-quinazolinone: Known for its antibacterial and antifungal activities.
6,7-Dimethoxy-4(3H)-quinazolinone: Studied for its anticancer properties.
2-Phenyl-4(3H)-quinazolinone: Exhibits anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
7-methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12-9(13)7-4-3-6(14-2)5-8(7)11-10(12)15/h3-5H,1-2H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFZMAYJWGSDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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